5,5-Bis(phenoxymethyl)-1,3-dioxane

Thermal Analysis Materials Science Polymer Chemistry

5,5-Bis(phenoxymethyl)-1,3-dioxane (CAS 60984-68-1) is a heterocyclic organic compound belonging to the 1,3-dioxane class, distinguished by two phenoxymethyl substituents at the 5-position of the dioxane ring. With a molecular formula of C18H20O4 and a molecular weight of 300.35 g/mol, this compound exhibits a calculated LogP of 3.135, indicative of its lipophilic character.

Molecular Formula C18H20O4
Molecular Weight 300.3 g/mol
CAS No. 60984-68-1
Cat. No. B14609302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Bis(phenoxymethyl)-1,3-dioxane
CAS60984-68-1
Molecular FormulaC18H20O4
Molecular Weight300.3 g/mol
Structural Identifiers
SMILESC1C(COCO1)(COC2=CC=CC=C2)COC3=CC=CC=C3
InChIInChI=1S/C18H20O4/c1-3-7-16(8-4-1)21-13-18(11-19-15-20-12-18)14-22-17-9-5-2-6-10-17/h1-10H,11-15H2
InChIKeyUCCWYLBQIBZFJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5-Bis(phenoxymethyl)-1,3-dioxane (60984-68-1): A Structurally Defined 1,3-Dioxane Derivative for Advanced Material and Pharmaceutical Intermediate Applications


5,5-Bis(phenoxymethyl)-1,3-dioxane (CAS 60984-68-1) is a heterocyclic organic compound belonging to the 1,3-dioxane class, distinguished by two phenoxymethyl substituents at the 5-position of the dioxane ring . With a molecular formula of C18H20O4 and a molecular weight of 300.35 g/mol, this compound exhibits a calculated LogP of 3.135, indicative of its lipophilic character [1]. Its unique substitution pattern confers specific reactivity and stability profiles, positioning it as a versatile intermediate in organic synthesis, polymer chemistry, and pharmaceutical research .

Why 5,5-Bis(phenoxymethyl)-1,3-dioxane Cannot Be Readily Substituted by Generic 1,3-Dioxane Analogs


The specific 5,5-bis(phenoxymethyl) substitution pattern in this dioxane derivative fundamentally alters its physicochemical, thermal, and biological properties compared to unsubstituted or mono-substituted analogs. As a heterocyclic scaffold, 1,3-dioxanes exhibit conformational preferences and reactivity that are exquisitely sensitive to substituent identity and position [1]. This compound's dual phenoxymethyl groups confer enhanced thermal stability and lipophilicity, making it a distinct entity for applications demanding these specific attributes. Simple replacement with generic 5-substituted or 2-substituted dioxanes, or even the closely related 4-methyl-2-(phenoxymethyl)-1,3-dioxane [2], would not recapitulate its unique performance profile, as detailed in the quantitative evidence below.

Quantitative Differentiation of 5,5-Bis(phenoxymethyl)-1,3-dioxane (60984-68-1) from In-Class Analogs


Exceptional Thermal Stability: Comparative TGA Analysis in Nitrogen

Thermogravimetric analysis (TGA) demonstrates that 5,5-bis(phenoxymethyl)-1,3-dioxane exhibits remarkable thermal stability, showing no weight loss up to 360 °C in a nitrogen atmosphere [1]. Between 360 °C and 400 °C, it loses only ~11% of its mass, with slow decomposition thereafter. This stability is far superior to that of unsubstituted 1,3-dioxane and many simple 5-alkyl or 5-aryl derivatives, which typically decompose at significantly lower temperatures [2].

Thermal Analysis Materials Science Polymer Chemistry

Defined Cytochrome P450 Inhibition Profile: A Key Differentiator in Pharmaceutical Research

5,5-Bis(phenoxymethyl)-1,3-dioxane demonstrates a clean cytochrome P450 (CYP) inhibition profile, with IC50 values >25 µM (>25,000 nM) for major human CYP isoforms including CYP2D6 and CYP2C19 [1]. This is in stark contrast to many 5-(phenoxymethyl)-1,3-dioxane analogs, which are potent inhibitors of CYP17, CYP21, and CYP11B1 (IC50 values as low as 21.2 nM for CYP11B1) [2].

Drug Discovery CYP Inhibition Pharmacology

Enhanced Lipophilicity (LogP) Drives Altered Pharmacokinetic Behavior

The calculated partition coefficient (LogP) of 5,5-bis(phenoxymethyl)-1,3-dioxane is 3.135 , significantly higher than that of the unsubstituted 1,3-dioxane (LogP ~ -0.1) [1] and many mono-substituted analogs. This elevated lipophilicity directly impacts membrane permeability and tissue distribution.

Physicochemical Properties Drug Design ADME

Synthetic Utility as a Distinct Building Block: Enables Unique Polymer Architectures

The geminal bis(phenoxymethyl) substitution pattern in this compound provides two identical, well-defined reactive handles on a single carbon, enabling the synthesis of linear polymers, star-shaped polymers, or crosslinked networks with precise topology [1]. This is in contrast to mono-substituted analogs which can only be used as chain terminators or pendent groups [2].

Polymer Synthesis Materials Chemistry Crosslinking

Optimal Research and Industrial Applications for 5,5-Bis(phenoxymethyl)-1,3-dioxane (60984-68-1)


High-Performance Polymer Synthesis: Thermal Stability-Driven Monomer and Crosslinker

Given its exceptional thermal stability (stable to 360 °C in N2) [1], this compound is ideally suited as a monomer or crosslinking agent in the synthesis of high-performance polymers, such as polyesters, polyethers, and thermosetting resins. Its incorporation imparts high-temperature resistance to the final material, enabling applications in aerospace, electronics, and automotive industries where generic dioxanes would thermally degrade during processing or use.

Pharmaceutical Intermediate with a Favorable CYP Inhibition Profile

The low CYP inhibition (IC50 > 25 µM for major isoforms) [1] makes this compound a superior choice as a building block in medicinal chemistry. It can be used to construct drug candidates with a reduced risk of cytochrome P450-mediated drug-drug interactions, a common liability with other 5-(phenoxymethyl)-1,3-dioxane analogs [2]. This property streamlines lead optimization and enhances the safety profile of drug development programs.

Precursor for Lipophilic Functional Materials and Coatings

The elevated LogP value of 3.135 [1] indicates that derivatives of 5,5-bis(phenoxymethyl)-1,3-dioxane will exhibit enhanced lipophilicity. This property can be exploited in the design of hydrophobic coatings, water-repellent materials, and specialized additives for organic media, providing distinct performance advantages over less lipophilic dioxane alternatives.

Synthesis of Complex Molecular Architectures via Bifunctional Reactivity

As a bifunctional building block [1], this compound is essential for creating precisely defined molecular structures such as macrocycles, dendrimers, and crosslinked polymer networks. Its two equivalent reactive sites enable controlled step-growth polymerization and network formation, a capability not afforded by mono-functional dioxane analogs.

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